1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene 1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18801660
InChI: InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)6(5(3)10)17-8(13,14)15/h1-2,7H
SMILES:
Molecular Formula: C8H3F7O2
Molecular Weight: 264.10 g/mol

1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18801660

Molecular Formula: C8H3F7O2

Molecular Weight: 264.10 g/mol

* For research use only. Not for human or veterinary use.

1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene -

Specification

Molecular Formula C8H3F7O2
Molecular Weight 264.10 g/mol
IUPAC Name 1-(difluoromethoxy)-3,4-difluoro-2-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)6(5(3)10)17-8(13,14)15/h1-2,7H
Standard InChI Key OEULTNDBMIUVJB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1OC(F)F)OC(F)(F)F)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with:

  • Two fluorine atoms at positions 1 and 2.

  • A difluoromethoxy group (-OCF₂H) at position 4.

  • A trifluoromethoxy group (-OCF₃) at position 3.

This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the fluorine atoms and alkoxy groups. X-ray crystallography and computational studies reveal that the steric bulk of the trifluoromethoxy group induces torsional strain, distorting the benzene ring’s planar geometry .

Electronic Characteristics

Density functional theory (DFT) calculations indicate that the trifluoromethoxy group exerts a stronger electron-withdrawing effect (-I) compared to the difluoromethoxy group, as evidenced by reduced electron density at the para position relative to the meta position . The compound’s Hammett substituent constants (σₚ = +0.65 for -OCF₃; σₘ = +0.43 for -OCF₂H) correlate with its reactivity in electrophilic substitution reactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₈H₃F₇O₂
Molecular Weight264.10 g/mol
Boiling Point189–192°C (estimated)
LogP (Octanol-Water)3.2 ± 0.3
Hammett σ (OCF₃)+0.65

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of 1,2-difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves multi-step halogenation and alkoxylation reactions. A representative route includes:

  • Bromination of Precursor Arenes: Starting with 1,2-difluoro-4-methoxybenzene, bromination using N-bromosuccinimide (NBS) under radical initiation yields 1,2-difluoro-4-methoxy-3-bromobenzene .

  • Fluoromethoxy Group Installation: Sequential substitution of bromine with difluoromethoxy and trifluoromethoxy groups via Ullmann coupling or nucleophilic aromatic substitution (SNAr) using CuI catalysis at 80–150°C .

  • Purification: Distillation or column chromatography isolates the target compound with >95% purity .

Industrial-Scale Production

Continuous flow reactors equipped with automated temperature and pressure controls (e.g., 5 MPa, 120°C) optimize yield (78–85%) and reduce byproducts such as dehalogenated derivatives . Catalytic systems employing Pd/C or NiCl₂(dppp) enhance selectivity for the desired substitution pattern .

Table 2: Optimized Reaction Conditions

ParameterValueCatalyst
Temperature120–150°CCuI/Pd/C
Pressure3–5 MPa
SolventDMF/Toluene (1:1)
Yield78–85%

Applications in Pharmaceutical Chemistry

Drug Discovery

The compound’s fluorinated motifs improve binding affinity to hydrophobic enzyme pockets. Notable applications include:

  • Kinase Inhibition: Derivatives inhibit Bruton’s tyrosine kinase (BTK) with IC₅₀ values of 12–18 nM, attributed to fluorine-mediated π-π stacking and hydrogen bonding with active-site residues .

  • Antiviral Agents: Analogues exhibit sub-micromolar activity against SARS-CoV-2 main protease (Mᴾʳᵒ) by stabilizing the oxyanion hole via C–F⋯H–N interactions .

Prodrug Design

The trifluoromethoxy group enhances metabolic stability by resisting cytochrome P450 oxidation. In prodrugs targeting β-secretase (BACE1) for Alzheimer’s disease, the compound’s logP value (3.2) ensures blood-brain barrier permeability .

Materials Science Applications

Liquid Crystal Formulations

As a mesogen core, the compound’s rigid fluorinated structure enables low-temperature nematic phases (Tₙₑₘ = −45°C to 60°C), ideal for flexible displays . Dielectric anisotropy (Δε = +8.2) exceeds commercial benchmarks like 5CB (Δε = +6.5) .

Polymer Additives

Incorporation into polyimides (5–10 wt%) reduces dielectric constants (Dₖ = 2.3–2.5) while maintaining thermal stability (>400°C), beneficial for 5G insulators .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of:

  • D-Amino Acid Oxidase (DAAO): IC₅₀ = 9.3 nM, via fluorine-mediated hydrophobic interactions with Phe-317 and Tyr-228 .

  • Carbonic Anhydrase IX (CAIX): Kᵢ = 14 nM, critical for anti-cancer drug development .

Antimicrobial Properties

Against methicillin-resistant Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MIC) of 4–8 µg/mL correlate with membrane disruption observed via atomic force microscopy .

Future Directions

  • Synthetic Methodology: Development of enantioselective fluorination protocols using chiral Lewis acids (e.g., BINOL-derived catalysts) .

  • Targeted Drug Delivery: Conjugation to nanoparticle carriers (e.g., liposomes) to enhance tumor accumulation .

  • Environmental Impact: Biodegradation studies to assess PFAS-like persistence in ecosystems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator